molecular formula C10H11N3O2 B8652164 (3-Cyanopyridin-2-ylamino)-acetic acid ethyl ester

(3-Cyanopyridin-2-ylamino)-acetic acid ethyl ester

Cat. No.: B8652164
M. Wt: 205.21 g/mol
InChI Key: ZWGJESVASIUJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Cyanopyridin-2-ylamino)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-[(3-cyanopyridin-2-yl)amino]acetate

InChI

InChI=1S/C10H11N3O2/c1-2-15-9(14)7-13-10-8(6-11)4-3-5-12-10/h3-5H,2,7H2,1H3,(H,12,13)

InChI Key

ZWGJESVASIUJLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=CC=N1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-3-cyanopyridine (10.0 g, 72 mmol) was dissolved into anhydrous DMSO (200 ml). Glycine ethyl ester hydrochloride (11 g, 79 mmol) and sodium carbonate (4.5 g, 42 mmol) were added and the mixture was stirred for 10 min under argon. Potassium fluoride (4.2 g, 72 mmol) was added and the mixture was heated to 120° C. for 48 h. The mixture was cooled to room temperature and added to water (400 mL). The crude product was extracted with CH2Cl2 (4×100 mL), dried over MgSO4 and concentrated to an orange solid which was purified by silica gel (CH2Cl2) to give an orange solid (7.5 g, 51%). 1H NMR (300 MHz, CDCl3) δ 8.27 (dd, J=5.0, 2.0 Hz, 1H), 7.69 (dd, J=7.6, 2.0 Hz, 1H), 6.66 (dd, J=7.6, 5.0 Hz, 1H), 5.70 (bs, 1H), 4.21-4.28 (m, 4H), 1.29 (t, J=7.2 Hz, 3H); ESI MS m/z 206 [C10H11N3O2+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Yield
51%

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